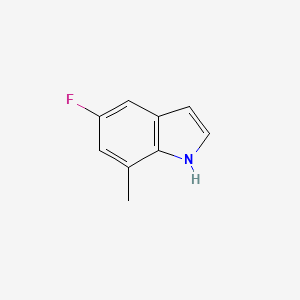

5-Fluoro-7-methyl-1H-indole

Overview

Description

5-Fluoro-7-methyl-1H-indole is a compound with the molecular weight of 149.17 . It is a white to yellow to brown liquid or solid . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 5-fluoroindole was prepared in 4 steps in 46% overall yield from m-fluorotoluene . 7-Methylindole was prepared in 2 steps from 6-dimethylaniline . Both compounds were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H8FN . The InChI code for this compound is 1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 .Chemical Reactions Analysis

5-Fluoroindole and 7-Methylindole were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .Physical and Chemical Properties Analysis

This compound is a white to yellow to brown liquid or solid . It has a molecular weight of 149.17 . The compound is stored at room temperature .Scientific Research Applications

Fluorescence Enhancement in Lipid Membranes

5-Fluoro-7-methyl-1H-indole derivatives demonstrate significant fluorescence enhancement upon interaction with lipid membranes, a property utilized for studying local structure and solvation dynamics of biomolecules. In particular, derivatives such as 2-(2'-pyridyl)-5-methylindole and 2-[2'-(4',6'-dimethylpyrimidyl)]-indole show remarkable sensitivity to hydrogen bonding, leading to strong fluorescence in nonpolar and polar aprotic solvents. This fluorescence is quenched in aqueous solutions but becomes highly pronounced upon titrating with phospholipid vesicles. Molecular dynamics simulations support these findings, revealing rapid partitioning and deep localization within lipid bilayers, making these compounds valuable for investigating membrane dynamics and interactions (Kyrychenko et al., 2010).

Antimicrobial and Antivirulence Activity

Indole derivatives, including those related to this compound, have been studied for their antimicrobial and antivirulence properties. They interfere with quorum sensing systems in various bacterial pathogens, suppressing biofilm formation, virulence factor production, and improving antimicrobial efficacy. This suggests their potential application in combating bacterial infections, especially in strains resistant to traditional antibiotics. For instance, indole and its derivatives inhibit Serratia marcescens biofilm formation and virulence, offering insights into new therapeutic approaches against bacterial infections (Sethupathy et al., 2020).

Antituberculosis Activity

5-Fluoro-1H-indole-2,3-dione derivatives exhibit promising antituberculosis activity. The structure-activity relationship studies of these compounds provide valuable insights for developing new antituberculosis agents. Some derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of indole-based compounds in tuberculosis treatment strategies (Karalı et al., 2007).

Anticancer Potential

Indole-thiazolidinone hybrids, including 5-fluoro-indole derivatives, demonstrate significant anticancer activity. These compounds, synthesized via the Knoevenagel reaction, exhibit cytotoxic effects against various cancer cell lines. One such compound showed considerable action towards breast cancer, colon cancer, and hepatoma cells, highlighting its potential as an anticancer agent. The compound induces apoptosis through caspase 3-, PARP1-, and Bax-dependent mechanisms, suggesting its utility in targeted cancer therapy (Kryshchyshyn-Dylevych et al., 2021).

Mechanism of Action

Indole Derivatives

Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .

Result of Action

The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes. These changes can lead to various therapeutic effects, depending on the specific compound and its targets .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other factors .

Safety and Hazards

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

5-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGJXOWMYWXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694608 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-52-8 | |

| Record name | 5-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)